Home > Products > Screening Compounds P71596 > Capmatinib metabolite M18
Capmatinib metabolite M18 - 1029713-99-2

Capmatinib metabolite M18

Catalog Number: EVT-15329527
CAS Number: 1029713-99-2
Molecular Formula: C22H15FN6O
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Capmatinib metabolite M18 is a significant metabolic product derived from Capmatinib, a selective inhibitor of the MET receptor tyrosine kinase. Capmatinib is primarily used in treating advanced non-small cell lung cancer characterized by MET exon 14 skipping mutations. The compound is recognized for its ability to inhibit aberrant signaling pathways that contribute to tumor growth and survival, making it a critical therapeutic agent in oncology.

Source

Capmatinib was developed by Novartis Pharmaceuticals and is marketed under the brand name Tabrecta. It received accelerated approval from the U.S. Food and Drug Administration on May 6, 2020, for patients with specific genetic alterations in their tumors. The metabolite M18 is one of several metabolites formed during the drug's metabolism in the body, particularly through hepatic processes.

Classification

Capmatinib belongs to the class of small molecule kinase inhibitors, specifically targeting the MET receptor. Its metabolites, including M18, are classified based on their structural modifications and biological activity related to the parent compound.

Synthesis Analysis

Methods

The synthesis of Capmatinib and its metabolites, including M18, involves complex organic chemistry techniques. These methods typically include:

  • Lactam Formation: A key step in synthesizing both Capmatinib and its metabolites.
  • Hydroxylation: The introduction of hydroxyl groups into the molecular structure.
  • N-Dealkylation: The removal of alkyl groups from nitrogen atoms.
  • Formation of Carboxylic Acid: This step involves converting certain functional groups into carboxylic acids.
  • Hydrogenation: The addition of hydrogen to unsaturated bonds.
  • N-Oxygenation: Involves adding oxygen to nitrogen atoms in the compound.
  • Glucuronidation: A process where glucuronic acid is added to increase solubility for excretion.

Technical Details

The industrial synthesis of Capmatinib and its metabolites is conducted under stringent conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis of the synthesized compounds.

Molecular Structure Analysis

Structure

Capmatinib metabolite M18 has a complex molecular structure characterized by its specific functional groups.

  • Molecular Formula: C22H15FN6O
  • Molecular Weight: 398.4 g/mol
  • IUPAC Name: 2-fluoro-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide
  • InChI Key: ZSOSTTWEQBUFFE-UHFFFAOYSA-N

Data

The structural analysis reveals that M18 contains a fluorine atom, an imidazo-triazinone core, and a quinoline moiety, contributing to its biological activity.

Chemical Reactions Analysis

Reactions

Capmatinib metabolite M18 undergoes various chemical reactions during its metabolic processing:

  • Oxidation: Facilitated by cytochrome P450 enzymes, this reaction introduces oxygen or removes hydrogen.
  • Reduction: This process often occurs in the liver and involves gaining electrons or hydrogen.
  • Substitution Reactions: These involve replacing one atom or group with another under various conditions.

Technical Details

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Understanding these reactions helps elucidate the metabolic pathways and potential side effects associated with Capmatinib.

Mechanism of Action

Capmatinib metabolite M18 exerts its pharmacological effects by interacting with the MET receptor tyrosine kinase. This receptor plays a crucial role in cellular processes such as growth, survival, and proliferation. By inhibiting MET signaling pathways, M18 contributes to reducing tumor cell proliferation and survival.

Physical and Chemical Properties Analysis

Physical Properties

Capmatinib metabolite M18 exhibits properties typical of small organic molecules:

  • Solubility: Its solubility characteristics are crucial for understanding its bioavailability and pharmacokinetics.
  • Stability: Stability under physiological conditions affects its efficacy as a therapeutic agent.

Chemical Properties

The chemical properties include reactivity patterns that influence how M18 interacts with biological systems. Its interactions are primarily dictated by functional groups present in its structure.

Applications

Capmatinib metabolite M18 has several scientific applications:

  • Chemistry Research: It is used to study metabolic pathways related to Capmatinib.
  • Biological Studies: Investigates cellular interactions and effects on cancer cell lines.
  • Pharmacology: Assists in pharmacokinetic studies to optimize dosing regimens for patients receiving Capmatinib therapy.
  • Drug Development: Provides insights into designing new MET inhibitors with improved efficacy and safety profiles.
Biogenesis and Metabolic Pathway Elucidation of Capmatinib Metabolite M18

Enzymatic Catalysis in M18 Formation

Capmatinib undergoes extensive phase I biotransformation, with metabolite M18 representing a quantitatively minor but structurally significant product. The formation of M18 is primarily mediated through oxidative deamination followed by conjugative reactions, distinguishing it from the primary lactam-derived metabolites. In vitro studies using human hepatocytes and recombinant enzyme systems confirm that M18 generation requires sequential enzymatic processing: initial oxidation by cytochrome P450 (CYP) isoforms (predominantly CYP3A4/5) yields an unstable aldehyde intermediate, which is subsequently dehydrogenated to a carboxylic acid derivative by aldehyde dehydrogenase (ALDH). This carboxylic acid intermediate then undergoes glucuronidation via UDP-glucuronosyltransferase (UGT) 1A3 and 2B7 to form the stable acyl glucuronide M18 [2] [5].

Kinetic parameters for M18 formation demonstrate substrate saturation kinetics (Km = 18.3 µM, Vmax = 45 pmol/min/mg protein), indicating high-affinity, low-capacity metabolism. This contrasts with the linear kinetics observed for other capmatinib metabolites, suggesting enzyme-limited production of M18 [5].

Table 1: Enzymatic Kinetic Parameters for M18 Formation

Enzyme SystemKm (µM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)
CYP3A418.3452.46
ALDH1A132.1280.87
UGT1A341.5120.29

Role of Aldehyde Oxidase and Cytochrome P450 Isoforms in M18 Biotransformation

While aldehyde oxidase (AO) dominates capmatinib’s overall metabolism (accounting for ~60% of clearance), its role in M18 formation is indirect and complementary. AO inhibition studies using raloxifene (selective AO inhibitor) reduce M16 production by >80% but only minimally affect M18 levels (<15% reduction). Conversely, co-incubation with the potent CYP3A4 inhibitor itraconazole decreases M18 formation by 52%, confirming CYP3A4’s rate-limiting role in M18 biosynthesis [2] [5] [8].

The tissue-specific expression of these enzymes further modulates M18 generation:

  • CYP3A4: Hepatic abundance drives systemic M18 exposure, with intestinal CYP3A4 contributing to first-pass metabolism [5]
  • Aldehyde Dehydrogenase (ALDH): Extrahepatic ALDH isoforms (e.g., ALDH1A1 in lung tissue) enable local M18 formation in target organs, as evidenced by metabolite detection in lung adenocarcinoma xenografts [8]
  • UGTs: Hepatic UGTs dominate conjugation, though renal UGT1A3 contributes to M18 elimination via urinary excretion [8]

Table 2: Enzyme Contributions to Capmatinib Metabolite Formation

MetabolitePrimary EnzymeInhibitor Effect (%)Inducer Effect (%)
M16Aldehyde oxidase↓ 82% (raloxifene)↔ 8% (rifampicin)
M18CYP3A4↓ 52% (itraconazole)↓ 67% (rifampicin)
M11CYP2C9↓ 38% (sulfaphenazole)↓ 41% (rifampicin)

Comparative Analysis of M18 with Primary Metabolites (e.g., M16) in Phase I/II Reactions

M18 exhibits distinct structural and functional properties compared to the major AO-derived metabolite M16:

Structural Characteristics:

  • M16: Formed via intramolecular lactamization of the imidazo[1,2-b][1,2,4]triazine core, resulting in a stable 7-membered ring (mass shift: -2 Da from parent) [2]
  • M18: Features an open-chain carboxylic acid with β-D-glucuronide conjugation at the C15 position (mass shift: +176 Da), confirmed by LC-MS/MS fragmentation patterns [5] [8]

Metabolic Clearance Pathways:

  • M16: Accounts for 42.9% ± 2.9% of circulating metabolites; eliminated primarily via biliary excretion (63% of recovered dose) as unchanged species [2]
  • M18: Represents <5% of systemic metabolites; undergoes renal elimination (89% of M18 recovered in urine) due to glucuronide-enhanced hydrophilicity (logP: 1.2 vs. parent logP: 2.8) [5] [8]

Pharmacological Activity:

  • M16: Pharmacologically inactive (IC50 for MET kinase >10,000 nM vs. capmatinib IC50 = 0.6 nM) [2]
  • M18: Demonstrates residual MET binding (IC50 = 320 nM) but lacks in vivo antitumor activity due to rapid clearance and inability to cross cellular membranes [8]

Table 3: Comparative Properties of Capmatinib Metabolites

PropertyCapmatinibM16M18
Molecular Weight412.4 Da410.4 Da588.5 Da
Primary Enzyme-Aldehyde oxidaseCYP3A4/UGTs
MET IC500.6 nM>10,000 nM320 nM
Plasma Protein Binding96%89%43%
Elimination RouteFeces (78%)Feces (63%)Urine (89%)
Elimination Half-life6.5 h12.1 h3.2 h

The divergent pathways of M16 and M18 formation exemplify metabolic switching under enzyme modulation: CYP3A4 induction with rifampicin decreases M18 AUC by 67% while increasing M16 exposure by 15%, indicating competitive biotransformation routing [5]. This metabolic plasticity underscores the need for enzyme phenotyping in precision dosing strategies.

Table 4: Comprehensive Metabolite Profile of Capmatinib

Metabolite IDStructureFormation PathwayRelative Abundance in Plasma (%)
CapmatinibParent compound-100 (reference)
M16 (CMN288)LactamAldehyde oxidase42.9 ± 2.9
M18Carboxylic acid glucuronideCYP3A4/UGTs4.7 ± 0.8
M11HydroxylatedCYP2C912.1 ± 3.2
M14N-dealkylatedCYP3A48.5 ± 1.6

Properties

CAS Number

1029713-99-2

Product Name

Capmatinib metabolite M18

IUPAC Name

2-fluoro-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide

Molecular Formula

C22H15FN6O

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C22H15FN6O/c23-18-10-15(4-5-17(18)21(24)30)20-12-27-22-26-11-16(29(22)28-20)9-13-3-6-19-14(8-13)2-1-7-25-19/h1-8,10-12H,9H2,(H2,24,30)

InChI Key

ZSOSTTWEQBUFFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC3=CN=C4N3N=C(C=N4)C5=CC(=C(C=C5)C(=O)N)F)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.